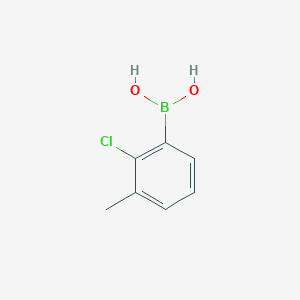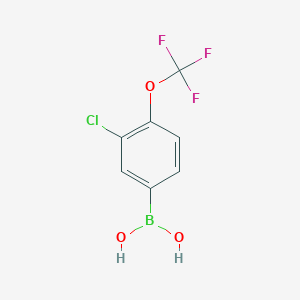
2-(6-クロロ-1-メチルインドール-3-イル)エタンアミン
概要
説明
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a chloro-substituted indole ring, which is a common structural motif in many biologically active molecules .
科学的研究の応用
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function . The specifics of these interactions and the resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biochemical environment.
Result of Action
The effects would likely be a result of the compound’s interaction with its targets and its influence on the associated biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-Chloro-1-methylindol-3-yl)ethanamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
2-(6-Chloro-1-methylindol-3-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. The compound’s interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, 2-(6-Chloro-1-methylindol-3-yl)ethanamine has been found to bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of 2-(6-Chloro-1-methylindol-3-yl)ethanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. In neuronal cells, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can alter neurotransmitter release and uptake, impacting neuronal communication and overall brain function .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-1-methylindol-3-yl)ethanamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as receptors and enzymes. The compound can bind to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters like serotonin and dopamine. These molecular interactions contribute to the compound’s overall effects on cellular and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-1-methylindol-3-yl)ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Chloro-1-methylindol-3-yl)ethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-1-methylindol-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
2-(6-Chloro-1-methylindol-3-yl)ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by monoamine oxidase, which catalyzes its oxidative deamination. This metabolic process results in the formation of metabolites that can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of 2-(6-Chloro-1-methylindol-3-yl)ethanamine in these pathways highlights its role in regulating biochemical processes within the body .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-1-methylindol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within cells. Once inside the cells, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution processes are crucial for the compound’s biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-1-methylindol-3-yl)ethanamine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-(6-Chloro-1-methylindol-3-yl)ethanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at the 1-position of the indole ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced indole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)ethan-1-amine: Lacks the chloro and methyl substituents.
6-chloro-1H-indole: Lacks the ethanamine side chain.
1-methyl-1H-indole: Lacks the chloro substituent and ethanamine side chain.
Uniqueness
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine is unique due to the presence of both the chloro and methyl substituents on the indole ring, as well as the ethanamine side chain. These structural features contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
2-(6-chloro-1-methylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHXWWLVGWIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)








![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)

![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)

